N,N-Bis(trifluoromethyl)aniline
Description
Significance of Perfluorinated Anilines in Advanced Chemical Synthesis and Materials Science
Perfluorinated anilines, a class of compounds that includes N,N-Bis(trifluoromethyl)aniline, play a crucial role in advanced chemical synthesis and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. greenpeace.to
In advanced chemical synthesis , perfluorinated anilines serve as versatile intermediates. For instance, aromatic compounds containing the N(CF3)2 substituent are valuable starting materials for preparing a variety of potentially useful compounds. The strong electron-withdrawing nature of perfluoroalkyl groups, like the trifluoromethyl group, significantly influences the reactivity of the aniline (B41778) ring and the nitrogen atom. nih.gov This allows for selective chemical transformations that might not be possible with non-fluorinated anilines. For example, the trifluoromethyl group is known to improve the pharmacodynamic and pharmacokinetic properties of molecules, making it a desirable feature in drug discovery. nih.gov
In materials science , the unique properties of perfluorinated compounds are widely exploited. Saturation with fluorine atoms makes a substance very inert and resistant to chemical attack. greenpeace.to Furthermore, fluorinated molecules are typically both hydrophobic (water-repellent) and oleophobic (oil-repellent). greenpeace.to These characteristics are highly sought after for creating advanced materials with specialized surface properties. Fluorine-substituted polyanilines, for example, exhibit increased solubility, greater thermal stability, and improved electrical characteristics compared to their non-fluorinated counterparts. researchgate.net The presence of C-F bonds in the polymer backbone contributes to this enhanced thermal stability. researchgate.net Pyrrole-based porous organic polymers, another class of nitrogen-containing materials, show promise for applications like proton conduction, and the strategic incorporation of fluorine can further modulate their properties. acs.org
Historical Perspectives on the Development of N-Fluorinated Organic Compounds
The history of organofluorine chemistry dates back to the 19th century, even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.govlew.ro The first synthesis of an organofluorine compound by halogen exchange was reported by Alexander Borodin in 1862. nih.gov However, early attempts to directly fluorinate organic compounds with elemental fluorine were often met with violent and explosive reactions. nih.gov
The development of N-F (nitrogen-fluorine) compounds as practical fluorinating agents is a more recent chapter in this history. The journey can be traced back to 1964, when it was first reported that perfluoro-N-fluoropiperidine could be used to transfer a fluorine atom to a substrate. nih.govbeilstein-journals.org This discovery opened the door to the development of a wide array of N-F reagents with varying reactivity and selectivity.
Over the following decades, significant progress was made in creating more stable and manageable N-F fluorinating agents. The 1980s saw the development of N-fluoropyridinium salts, which enabled the fluorination of a diverse range of organic compounds under mild conditions. nih.govbeilstein-journals.org These reagents proved to be highly versatile and could be used in standard laboratory settings. beilstein-journals.org Subsequent research led to the creation of other important classes of N-F agents, including N-fluorosulfonimides. beilstein-journals.org These developments have made the synthesis of complex fluorinated molecules, including N-fluorinated anilines, more accessible and efficient for chemists in various fields. nih.govbeilstein-journals.org
Fundamental Structural Characteristics and Electronic Influences of N,N-Bis(trifluoromethyl) Substituents
The N,N-bis(trifluoromethyl) group imparts profound structural and electronic changes to the aniline molecule. The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov
Structural Characteristics: The geometry around the nitrogen atom in this compound is influenced by the steric bulk and electronic repulsion of the two trifluoromethyl groups. This can affect the planarity of the amino group relative to the benzene (B151609) ring, which in turn influences the degree of conjugation between the nitrogen lone pair and the aromatic π-system.
Electronic Influences: The primary electronic effect of the N,N-bis(trifluoromethyl) substituent is its strong inductive electron withdrawal (-I effect) due to the high electronegativity of the fluorine atoms. nih.gov This has several significant consequences:
Reduced Basicity: The electron density on the nitrogen atom is significantly decreased, making this compound a much weaker base compared to aniline.
Modified Aromatic Ring Reactivity: The powerful electron-withdrawing nature of the N(CF3)2 group deactivates the benzene ring towards electrophilic substitution reactions. Conversely, it can activate the ring for nucleophilic aromatic substitution.
Enhanced Electrophilicity: The trifluoromethyl groups can enhance the electrophilic character of other sites within a molecule. nih.gov
The combination of these structural and electronic effects makes this compound and related compounds unique substrates for chemical synthesis and valuable components in the design of new materials and biologically active molecules. nih.gov
Data Tables
Table 1: Physicochemical Properties of Selected Trifluoromethylanilines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 368-60-5 | C8H5F6N | 229.12 | Not Available | Not Available | Not Available |
| 2-(Trifluoromethyl)aniline | 88-17-5 | C7H6F3N | 161.12 | 171-172 | 1.282 | 1.485 |
| 3-(Trifluoromethyl)aniline | 98-16-8 | C7H6F3N | 161.12 | 187-188 | 1.29 | 1.48 |
| 3,5-Bis(trifluoromethyl)aniline (B1329491) | 328-74-5 | C8H5F6N | 229.12 | 85 °C/15 mmHg | 1.467 | 1.434 |
Data sourced from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.comchemicalbook.comnih.govwikipedia.org Boiling point for 3,5-Bis(trifluoromethyl)aniline is at reduced pressure.
Table 2: Synthesis Methods for N,N-Bis(trifluoromethyl)anilines
| Method | Description | Reagents | Disadvantages | Reference |
| Sheppard Method | Fluorination of N,N-bis(fluoroformyl)anilines. | SF4, aHF | Low yield (2-12%), use of toxic reagents (COF2, SF4, HF), requires pressure vessels. | |
| Dediazotization | Decomposition of aryldiazonium bis(trifluoromethyl)imides in the presence of copper salts. | Aryldiazonium bis(trifluoromethyl)imides, CuI[WCA] salts | Specific starting materials required. |
Structure
3D Structure
Properties
CAS No. |
3700-19-4 |
|---|---|
Molecular Formula |
C8H5F6N |
Molecular Weight |
229.12 g/mol |
IUPAC Name |
N,N-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H5F6N/c9-7(10,11)15(8(12,13)14)6-4-2-1-3-5-6/h1-5H |
InChI Key |
JBGNFLUETJDDBA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)N(C(F)(F)F)C(F)(F)F |
Other CAS No. |
3700-19-4 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Different nuclei within a molecule resonate at distinct frequencies when placed in a magnetic field, offering insights into their chemical environment.
1H NMR Spectroscopic Analysis of Proton Environments
Proton (¹H) NMR spectroscopy of N,N-Bis(trifluoromethyl)aniline derivatives reveals characteristic signals for the aromatic protons. For instance, in 4-[N,N-bis(trifluoromethyl)amino]biphenyl, the proton signals appear as multiplets in the range of δ 7.4–7.7 ppm. lookchem.com Specifically, the protons on the biphenyl (B1667301) system show distinct patterns, with a doublet at δ 7.72 ppm (³JH,H = 8 Hz) and another at δ 7.64 ppm (³JH,H = 8 Hz), along with a multiplet for the remaining five protons between δ 7.4 and 7.6 ppm. lookchem.com In the case of 40-Methoxy-4-[N,N-bis(trifluoromethyl)amino]biphenyl, the aromatic protons are observed at δ 7.66 (d, ³JH,H = 8 Hz, 2H), 7.56 (d, ³JH,H = 9 Hz, 2H), 7.46 (d, ³JH,H = 8 Hz, 2H), and 7.02 (d, ³JH,H = 9 Hz, 2H), with the methoxy (B1213986) protons appearing as a singlet at δ 3.85 ppm. lookchem.com
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 4-[N,N-bis(trifluoromethyl)amino]biphenyl | CH₂Cl₂ | 7.72 (d, ³JH,H = 8 Hz, 2H), 7.64 (d, ³JH,H = 8 Hz, 2H), 7.4–7.6 (m, 5H) |
| 40-Methoxy-4-[N,N-bis(trifluoromethyl)amino]biphenyl | CH₂Cl₂ | 7.66 (d, ³JH,H = 8 Hz, 2H), 7.56 (d, ³JH,H = 9 Hz, 2H), 7.46 (d, ³JH,H = 8 Hz, 2H), 7.02 (d, ³JH,H = 9 Hz, 2H), 3.85 (s, 3H, OCH₃) |
| 4-[bis(trifluoro methyl)amino]benzoic acid | CDCl₃ | 12.65 (s, CO₂H), 8.21 (m, ¹JC,H = 168 Hz, 2H), 7.51 (m, ¹JC,H = 165 Hz, 2H) |
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13C NMR Spectroscopic Analysis of Carbon Frameworks
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound derivatives, the carbon attached to the two trifluoromethyl groups exhibits a characteristic quartet due to coupling with the fluorine atoms. For 4-[bis(trifluoro methyl)amino]benzoic acid, this carbon appears at δ 120.0 ppm with a large coupling constant (¹JC,F = 263 Hz). lookchem.com The aromatic carbons show signals in the range of δ 127–143 ppm. lookchem.com For example, in 4-[N,N-bis(trifluoromethyl)amino]biphenyl, the carbon signals are observed at δ 143.2, 139.4, 131.5, 129.9, 128.8, 128.1, 127.9, and 127.0 ppm, with the N(CF₃)₂-bearing carbon appearing as a quartet at δ 119.9 ppm (¹JC,F = 262 Hz). lookchem.com
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 4-[bis(trifluoro methyl)amino]benzoic acid | CDCl₃ | 171.6 (m), 137.9 (m), 132.0 (dd, ¹JC,H = 167 Hz, JC,H = 7 Hz), 131.4 (m), 130.2 (dd, ¹JC,H = 166 Hz, JC,H = 5 Hz), 120.0 (q, ¹JC,F = 263 Hz, N(CF₃)₂) |
| 4-[N,N-bis(trifluoromethyl)amino]biphenyl | CH₂Cl₂ | 143.2 (s), 139.4 (s), 131.5 (s), 129.9 (s), 128.8 (s), 128.1 (s), 127.9 (s), 127.0 (s), 119.9 (q, ¹JC,F = 262 Hz, N(CF₃)₂) |
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19F NMR Spectroscopic Probing of Trifluoromethyl Environments
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly useful for characterizing fluorinated compounds. In this compound and its derivatives, the six fluorine atoms of the two trifluoromethyl groups are chemically equivalent and thus exhibit a single signal. For 4-[bis(trifluoro methyl)amino]benzoic acid in acetonitrile-d₃, this signal appears as a singlet at δ -56.3 ppm. lookchem.com Similarly, for 4-[N,N-bis(trifluoromethyl)amino]biphenyl in dichloromethane, the singlet is observed at δ -56.0 ppm. lookchem.com
Table 3: ¹⁹F NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4-[bis(trifluoro methyl)amino]benzoic acid | CD₃CN | -56.3 (s, 6F) |
| 4-[N,N-bis(trifluoromethyl)amino]biphenyl | CH₂Cl₂ | -56.0 (s, 6F) |
| 4-(difluoro-l3-iodanyl)-N,N-bis(trifluoromethyl)aniline | CH₂Cl₂ | -55.9 (s, 6F, N(CF₃)₂), -176.0 (s, 2F, IF₂) |
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Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. While specific FT-IR data for the parent this compound is not detailed in the provided search results, related compounds like 4-fluoroaniline (B128567) show characteristic bands for C-N stretching around 1272 cm⁻¹. tsijournals.com The N-H stretching vibrations in primary anilines typically appear in the region of 3300-3500 cm⁻¹. tsijournals.com For N,N-disubstituted anilines, these N-H bands would be absent. The strong electron-withdrawing nature of the two trifluoromethyl groups would influence the C-N bond strength and the vibrations of the aromatic ring.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy complements FT-IR by providing information on molecular vibrations that cause a change in polarizability. For 4-(difluoro-l3-iodanyl)-N,N-bis(trifluoromethyl)aniline, a detailed Raman spectrum has been reported with prominent peaks at 84, 139, 509, and 774 cm⁻¹. lookchem.com Another derivative, 4,4'-[N,N,N',N'-Tetrakis(trifluoromethyl)diamino]biphenyl, shows strong Raman signals at 106, 1191, and 1633 cm⁻¹. lookchem.com These complex vibrational patterns are characteristic of the entire molecular structure and can be used for identification and structural analysis.
Table 4: Raman Spectroscopic Data for this compound Derivatives (Selected Peaks)
| Compound | Wavenumber (cm⁻¹) and Relative Intensity |
| 4-(difluoro-l3-iodanyl)-N,N-bis(trifluoromethyl)aniline | 84 colorado.edu, 139 chemicalbook.com, 234 chemicalbook.com, 291 beilstein-journals.org, 325 chemicalbook.com, 364 acs.org, 386 nih.gov, 457 wikipedia.org, 509 sigmaaldrich.com, 558 chemicalbook.com, 620 sigmaaldrich.com, 691 sigmaaldrich.com, 774 researchgate.net, 948 nih.gov, 1009 chemicalbook.com, 1047 acs.org, 1183, 1223 sigmaaldrich.com, 1379, 1489 lookchem.com, 1582 sigmaaldrich.com, 3082, 3164 nih.gov |
| 4,4'-[N,N,N',N'-Tetrakis(trifluoromethyl)diamino]biphenyl | 106, 203 chemicalbook.com, 618 nih.gov, 668 nih.gov, 769, 825, 867, 949, 1000, 1029 chemicalbook.com, 1158 nih.gov, 1182, 1191, 1225 nih.gov, 1291, 1306, 1324 chemicalbook.com, 1417, 1450 lookchem.com, 1494 lookchem.com, 1571 acs.org, 1597 acs.org, 1633 colorado.edu, 2997, 3042 nih.gov, 3066 |
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Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.
The electronic absorption spectrum of this compound is primarily governed by the aniline (B41778) chromophore, which consists of the phenyl ring conjugated with the nitrogen atom's lone pair of electrons. The expected electronic transitions for this molecule are π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, originate from the excitation of electrons from the π-bonding orbitals of the aromatic ring to the antibonding π* orbitals. The n → π* transition involves the promotion of a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital of the phenyl ring; this transition is generally much weaker than the π → π* transitions.
Specific experimental data for the UV-Vis absorption maxima of this compound is not extensively documented in the available literature. However, we can infer the spectral characteristics by considering the parent molecule, aniline. Aniline exhibits two primary absorption bands, a strong primary band around 230 nm and a secondary band around 280-285 nm, both arising from π → π* transitions within the benzene (B151609) ring as modified by the amino group. nih.govnist.govresearchgate.net
The introduction of two strongly electron-withdrawing trifluoromethyl (CF₃) groups directly on the nitrogen atom is expected to induce significant shifts in these absorption maxima. These groups reduce the electron density on the nitrogen atom, thereby decreasing the extent of conjugation between the nitrogen lone pair and the phenyl ring. This reduction in conjugation typically leads to a stabilization of the ground state more than the excited state, resulting in a hypsochromic shift (blue shift) of the absorption bands to shorter wavelengths compared to aniline. Furthermore, the n → π* transition, if observable, would also be blue-shifted and likely diminished in intensity due to the inductive withdrawal of electron density from the nitrogen atom. A study on hyperbranched polyimides containing bis(trifluoromethyl)-triphenylamine moieties noted that the combination of electron-donating and accepting units leads to significant intramolecular charge transfer interactions, which are evident in their photophysical properties. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high accuracy (typically within 5 ppm). This precision allows for the differentiation between molecules with the same nominal mass but different chemical formulas.
The molecular formula for this compound is C₈H₅F₆N. The calculated monoisotopic mass for this formula is 229.0326 Da. HRMS analysis would be used to experimentally measure the m/z of the molecular ion ([M]⁺ or [M+H]⁺) and compare it to the calculated value. A close match validates the proposed molecular formula.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₅F₆N |
| Calculated Monoisotopic Mass | 229.032618 Da |
| Nominal Mass | 229 Da |
| Expected Experimental Mass Accuracy | < 5 ppm |
X-ray Crystallography for Solid-State Structural Elucidation
To date, a single-crystal X-ray structure for this compound has not been reported in the surveyed literature. Therefore, the following discussion is based on predicted geometry and comparisons with structurally related fluorinated molecules. rsc.org
The molecular geometry of this compound is dictated by the hybridization of its constituent atoms and the steric and electronic effects of the substituents. The nitrogen atom is expected to have a trigonal pyramidal geometry, although the N(CF₃)₂ group's strong electron-withdrawing nature and steric bulk would likely lead to a flattening of this pyramid, increasing the C-N-C and C-N-C(phenyl) bond angles towards 120°.
The C(phenyl)-N bond length would be influenced by the degree of conjugation between the nitrogen lone pair and the aromatic ring. The electron-withdrawing CF₃ groups reduce this conjugation, which would likely result in a longer C(phenyl)-N bond compared to aniline. The N-C(F₃) and C-F bond lengths are expected to be within the typical ranges for such groups. The geometry of the phenyl ring itself might show minor distortions from ideal hexagonal symmetry due to the electronic influence of the -N(CF₃)₂ substituent.
Table 2: Predicted and Comparative Molecular Geometry Parameters for this compound
| Parameter | Predicted/Comparative Value | Notes |
| C(phenyl)-N Bond Length | ~1.41 - 1.44 Å | Expected to be longer than in aniline (~1.40 Å) due to reduced conjugation. |
| N-C(F₃) Bond Length | ~1.45 - 1.49 Å | Typical for N-CF₃ bonds. |
| C-F Bond Length | ~1.33 - 1.35 Å | Typical for CF₃ groups. researchgate.net |
| C(phenyl)-N-C(F₃) Bond Angle | ~118 - 122° | Influenced by steric hindrance and electronic repulsion. |
| C(F₃)-N-C(F₃) Bond Angle | ~115 - 120° | Expected to be large due to the bulk of the CF₃ groups. |
| Phenyl Ring C-N Dihedral Angle | Variable | Defines the twist of the N(CF₃)₂ group relative to the phenyl ring. |
In the absence of a crystal structure, the analysis of intermolecular interactions is speculative. The primary interactions governing the crystal packing of this compound would likely be weak van der Waals forces. Due to the absence of traditional hydrogen bond donors (like N-H or O-H), strong hydrogen bonding is not expected.
However, weak hydrogen bonds of the C-H···F type are plausible, where hydrogen atoms from the phenyl ring interact with the highly electronegative fluorine atoms of the trifluoromethyl groups on neighboring molecules. nih.govrsc.org The significance of such interactions in directing crystal packing is a subject of ongoing research but they are often observed in fluorinated organic compounds. nih.gov
Photoelectron Spectroscopy (PE) for Ionization Energy Determinations
Photoelectron spectroscopy measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons, typically from a He(I) source. This technique allows for the direct measurement of a molecule's ionization energies, which correspond to the energy required to remove an electron from a specific molecular orbital.
Specific experimental photoelectron spectroscopy data for this compound is not available in the reviewed literature. However, the ionization energy can be discussed in relation to the well-studied parent compound, aniline. The first ionization energy of gaseous aniline is approximately 7.7-8.0 eV, corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO), which has significant π-character resulting from the conjugation of the nitrogen lone pair with the phenyl ring. nist.govrsc.orgresearcher.life
The substitution of the two hydrogen atoms on the amino group with two strongly electron-withdrawing trifluoromethyl groups in this compound is expected to have a profound effect on the ionization energy. The inductive effect of the CF₃ groups drastically lowers the energy of the molecular orbitals, particularly the nitrogen lone pair and the π-system of the ring. This stabilization of the ground state means that significantly more energy is required to remove an electron. Consequently, the first ionization energy of this compound is predicted to be substantially higher than that of aniline. This effect has been observed in studies of other substituted anilines, where electron-donating groups lower the ionization energy and electron-withdrawing groups increase it. nih.gov
Computational and Theoretical Investigations of N,n Bis Trifluoromethyl Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. By employing methods like the B3LYP (Becke's three-parameter hybrid function with the nonlocal correlation of Lee–Yang–Parr), researchers can gain insights into the intricacies of molecular behavior. mdpi.com
The optimization of the molecular geometry of N,N-Bis(trifluoromethyl)aniline is a critical first step in computational analysis. This process seeks to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For related trifluoromethylated anilines, geometry optimization has been successfully performed using DFT methods with basis sets such as 6-31G** and 6-311++G**. researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and conformational preferences.
| Parameter | Value |
| C-N Bond Length (Å) | Value |
| N-C(aryl) Bond Length (Å) | Value |
| C-F Bond Length (Å) | Value |
| C-N-C Bond Angle (°) | Value |
| F-C-F Bond Angle (°) | Value |
| Dihedral Angle (C-N-C-C) (°) | Value |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. wikipedia.org A smaller gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org
In this compound, the presence of the electron-withdrawing trifluoromethyl groups is expected to significantly lower the energies of both the HOMO and LUMO compared to aniline (B41778). This is due to the strong inductive effect of the fluorine atoms. The intramolecular charge transfer (ICT) characteristics of the molecule can also be inferred from the HOMO and LUMO distributions. researchgate.net Typically, the HOMO is localized on the more electron-rich part of the molecule (the aniline ring and the nitrogen atom), while the LUMO is distributed over the electron-deficient regions (the trifluoromethyl groups). This separation of the frontier orbitals facilitates charge transfer upon electronic excitation. researchgate.net The occurrence of intramolecular charge transfer is a crucial factor in determining the nonlinear optical (NLO) properties of molecules. researchgate.netnih.gov
Interactive Data Table: Frontier Molecular Orbital Energies (Predicted) (Note: As specific calculated data for this compound is not readily available, this table is a template.)
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.orgwikipedia.org It provides a localized, Lewis-like description of the molecular bonding pattern. wisc.edu By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, one can quantify the extent of electronic delocalization, which contributes to molecular stability. materialsciencejournal.org
For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the C-F bonds or the phenyl ring. These interactions play a significant role in stabilizing the molecule. The analysis can also provide insights into the hybridization of the atoms and the nature of the chemical bonds within the molecule. The delocalization of electron density from donor to acceptor orbitals is associated with a stabilization energy, which can be calculated using second-order perturbation theory. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. researchgate.netmdpi.com The MEP surface displays regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. scienceopen.com
In this compound, the MEP map is expected to show a region of negative potential (electron-rich) around the nitrogen atom due to its lone pair of electrons. Conversely, the highly electronegative fluorine atoms of the trifluoromethyl groups will create regions of strong positive potential (electron-deficient). The phenyl ring will likely exhibit a more complex potential distribution, with regions of both positive and negative potential. The MEP map provides a clear visual representation of where the molecule is most likely to interact with other chemical species. mdpi.comresearchgate.net
Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule. niscpr.res.inwikipedia.org This analysis distributes the total electron density among the constituent atoms, providing a quantitative measure of the charge on each atom. libretexts.org While it has known limitations, such as a strong dependence on the basis set used, it remains a widely used method for understanding charge distribution. wikipedia.orguni-muenchen.de
For this compound, a Mulliken population analysis would likely show a significant negative charge on the nitrogen and fluorine atoms due to their high electronegativity. The carbon atoms of the trifluoromethyl groups would likely carry a partial positive charge. The charges on the atoms of the phenyl ring would be influenced by the electron-withdrawing nature of the N(CF3)2 group. This information is crucial for understanding the molecule's dipole moment and its interactions with polar solvents and other molecules.
Interactive Data Table: Mulliken Atomic Charges (Predicted) (Note: As specific calculated data for this compound is not readily available, this table is a template.)
| Atom | Charge (e) |
| N | Value |
| C (aryl) | Value |
| C (CF3) | Value |
| F | Value |
| H | Value |
Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data
Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can calculate spectroscopic parameters and correlate them with experimental findings, offering deep insights into the molecule's electronic structure and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts provide valuable information for assigning signals in experimental spectra. For aniline derivatives, computational methods like the Gauge-Including Atomic Orbital (GIAO) approach, often paired with DFT (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311+G(d,p)), are employed. While specific studies exclusively on this compound are not abundant in the provided results, the methodology is well-established for similar molecules. For instance, studies on related aniline derivatives have shown a good correlation between experimental and calculated data for both ¹H and ¹³C NMR spectra. researchgate.netsciencepublishinggroup.com The strong electron-withdrawing nature of the two trifluoromethyl groups in this compound would be expected to significantly influence the chemical shifts of the aromatic protons and carbons, a feature that theoretical calculations can quantify.
Infrared (IR) Spectroscopy: Theoretical IR spectra are crucial for assigning vibrational bands observed in experimental IR and Raman spectroscopy. DFT calculations can predict the fundamental vibrational frequencies and their intensities. For aniline and its derivatives, characteristic bands include the N-H stretching vibrations (for primary and secondary anilines), C-N stretching, and aromatic C-H and C=C stretching modes. researchgate.netchemicalbook.com In this compound, the strong C-F stretching vibrations of the CF₃ groups are expected to produce intense bands in the fingerprint region (around 1100-1300 cm⁻¹). mdpi.com Computational studies on similar fluorinated compounds have demonstrated that simulated IR spectra, when appropriately scaled, show good agreement with experimental patterns, aiding in the detailed interpretation of the molecule's vibrational behavior. mdpi.comresearchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. sharif.edu These calculations can predict the electronic transitions, their corresponding wavelengths (λ_max), and oscillator strengths. For aniline derivatives, the spectra are typically characterized by π→π* transitions within the benzene (B151609) ring. The substitution on the nitrogen atom and the ring itself significantly affects these transitions. In this compound, the interaction between the nitrogen lone pair and the π-system of the ring, heavily modulated by the powerful inductive effect of the CF₃ groups, would be the primary determinant of its UV-Vis absorption profile. TD-DFT calculations can elucidate the nature of these transitions, such as identifying them as localized or charge-transfer states. researchgate.netwiley.com For a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, UV-Vis absorptions were observed at 205.0 nm and 265.7 nm, attributed to π→π* and n→π* transitions, respectively, showcasing the utility of combining experimental and theoretical approaches. mdpi.com
| Spectroscopic Technique | Predicted Parameters | Common Computational Method |
| NMR | Chemical Shifts (δ) | DFT (e.g., B3LYP) with GIAO |
| IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) |
| UV-Vis | Absorption Wavelengths (λ_max) | Time-Dependent DFT (TD-DFT) |
Thermodynamic and Kinetic Studies (e.g., Activation Barriers, Reaction Energies)
Computational methods are instrumental in exploring the thermodynamic and kinetic aspects of chemical reactions involving this compound. DFT calculations can determine the energies of reactants, products, and transition states, which allows for the prediction of key parameters like reaction energies and activation barriers.
Thermodynamic Properties: Theoretical calculations can provide estimates of standard enthalpies of formation, Gibbs free energies, and entropies. These values are crucial for assessing the feasibility and spontaneity of reactions. While specific thermodynamic data for this compound were not found in the search results, studies on related compounds like lithium bis((trifluoromethyl)sulfonyl)amide demonstrate the application of these methods to determine thermodynamic properties such as heat capacity and enthalpy of fusion. researchgate.netmdpi.com Such calculations would be vital in understanding the stability of this compound and its behavior in various chemical processes.
Kinetic Studies: The prediction of activation barriers (the energy required to reach the transition state) is a key application of quantum chemistry in kinetics. By mapping the potential energy surface of a reaction, computational models can identify the lowest energy pathway and the structure of the transition state. This information is fundamental to understanding reaction rates and mechanisms. For example, in reactions where this compound might act as a reactant, such as in electrophilic aromatic substitution or reactions at the nitrogen atom, calculating the activation energies for different pathways would reveal the most likely course of the reaction. Machine learning models combined with DFT are emerging as powerful tools for predicting reaction barriers in complex systems. rsc.org
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from calculations provide a quantitative framework for predicting the chemical reactivity of molecules. These descriptors are categorized as either global, describing the molecule as a whole, or local, focusing on specific atomic sites within the molecule.
Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors offer a general overview of a molecule's stability and reactivity. dergipark.org.tr
Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO (η ≈ (E_LUMO - E_HOMO) / 2). A large HOMO-LUMO gap corresponds to high hardness and low reactivity. nih.gov Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and higher reactivity. dergipark.org.tr
Electrophilicity Index (ω) : This index, defined by Parr, measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated using the chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2) and chemical hardness (ω = μ² / 2η). A higher electrophilicity index indicates a greater capacity of a molecule to act as an electrophile. dergipark.org.tr
While specific calculated values for this compound were not found, the presence of two strongly electron-withdrawing CF₃ groups would be expected to lower the HOMO and LUMO energy levels, increase the HOMO-LUMO gap and chemical hardness, and increase the electrophilicity index compared to unsubstituted aniline.
| Global Descriptor | Formula (using FMO approximation) | Interpretation |
| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Tendency to accept or donate electrons |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity |
| Electrophilicity Index (ω) | ω = μ² / 2η | Capacity to act as an electrophile |
Local Reactivity Descriptors (e.g., Fukui Functions)
Fukui Functions (f(r)) : The Fukui function is a key local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net It helps to identify the sites most susceptible to different types of attacks:
f⁺(r) : for nucleophilic attack (attack by an electron donor). This function highlights regions where an added electron is most likely to be found.
f⁻(r) : for electrophilic attack (attack by an electron acceptor). This function shows regions from which an electron is most easily removed.
f⁰(r) : for radical attack.
These functions are typically "condensed" to atomic centers to provide a value for each atom in the molecule. researchgate.net For this compound, one would expect the Fukui functions to show that the nitrogen atom is less nucleophilic compared to aniline due to the electron-withdrawing CF₃ groups. The calculations would likely indicate that electrophilic attack is disfavored on the ring due to its electron-deficient nature. Analysis of the Fukui functions would pinpoint the specific carbon atoms on the aromatic ring that are relatively more or less reactive towards different chemical reagents. nih.gov
Reactivity Profiles and Mechanistic Pathways of N,n Bis Trifluoromethyl Aniline
Influence of Electron-Withdrawing Effects of Bis(trifluoromethyl) Groups on Aniline (B41778) Reactivity
The reactivity of the aniline molecule is significantly altered by the substitution of the two hydrogen atoms on the amino group with strongly electron-withdrawing trifluoromethyl (CF₃) groups. The resulting compound, N,N-Bis(trifluoromethyl)aniline, exhibits chemical properties that are in stark contrast to its non-fluorinated analog, N,N-dimethylaniline.
The N(CF₃)₂ group is considered an "exceptional" substituent in organic chemistry. sigmaaldrich.com The primary influence of the two trifluoromethyl groups is a powerful inductive electron-withdrawing effect. This effect drastically reduces the electron density on the nitrogen atom. Consequently, the lone pair of electrons on the nitrogen, which is responsible for the basicity of anilines, is significantly less available for donation to a proton or other electrophiles. sigmaaldrich.comnih.gov This renders this compound a nonbasic compound, to the extent that it does not dissolve in concentrated hydrochloric acid, a property that highlights its lack of basic character compared to the strongly basic N,N-dimethylaniline. sigmaaldrich.comnih.gov
The profound difference in the electronic nature of the N(CF₃)₂ group compared to the N(CH₃)₂ group is quantitatively expressed by their Hammett constants (σₚ). The N(CH₃)₂ group is a strong electron-donating group with a negative Hammett constant, whereas the N(CF₃)₂ group is a strong electron-withdrawing group with a positive Hammett constant, similar in magnitude to other well-known electron-withdrawing groups. sigmaaldrich.comnih.gov This strong electron-withdrawing nature also imparts high stability to the N(CF₃)₂ group when attached to an aryl ring, making it resistant to acids, bases, oxidants, and reductants. sigmaaldrich.com
| Substituent Group | Hammett Constant (σₚ) | Effect on Aniline Ring | Basicity |
| -N(CH₃)₂ | -0.83 | Strong Electron-Donating | Strong Base |
| -N(CF₃)₂ | +0.50 to +0.53 | Strong Electron-Withdrawing | Non-basic |
| This table compares the electronic effects and resulting basicity of the dimethylamino and bis(trifluoromethyl)amino groups on the aniline scaffold. sigmaaldrich.comnih.gov |
Role as a Reagent in Specialized Organic Transformations
While the strong electron-withdrawing nature of the N(CF₃)₂ group deactivates the aniline ring and the nitrogen atom, making the parent compound relatively inert, substituted derivatives of this compound serve as starting materials in various organic transformations.
There is limited direct information in the surveyed literature regarding the use of this compound itself as a primary reagent in carbon-carbon bond formation reactions. However, its derivatives, such as p-iodo-N,N-bis(trifluoromethyl)aminobenzene, have been utilized as starting materials for the synthesis of more complex molecules like triphenylmethane (B1682552) dyes.
The available research does not prominently feature this compound as a direct reagent for carbon-nitrogen bond formation, largely due to the low nucleophilicity of the nitrogen atom. Instead, related compounds where the trifluoromethyl groups are on the aromatic ring, such as 3,5-Bis(trifluoromethyl)aniline (B1329491), are employed in C-N bond forming reactions like titanium-catalyzed hydroamination. sigmaaldrich.comsigmaaldrich.com
Catalytic Applications and Ligand Design
The unique electronic properties of the bis(trifluoromethyl)amino group have been explored in the context of catalyst and ligand design, primarily through derivatives of this compound rather than the parent compound itself.
The literature surveyed does not provide specific examples of this compound being used as a ligand in metal-catalyzed reactions. Its extremely low basicity and the steric hindrance from the two CF₃ groups likely impede its ability to coordinate effectively to metal centers.
Direct applications of this compound as an organocatalyst are not described in the reviewed sources. However, the 3,5-bis(trifluoromethyl)phenyl motif, which is isomeric to the substitution pattern of this compound on the ring, is a key component in highly effective organocatalysts. For example, thioureas derived from 3,5-Bis(trifluoromethyl)aniline are widely used as hydrogen-bond donors in organocatalysis. sigmaaldrich.comsigmaaldrich.com This suggests that while the parent compound is not a catalyst, the electronic-withdrawing features of the trifluoromethyl groups are valuable in the design of related catalytic systems.
Applications of N,n Bis Trifluoromethyl Aniline in Advanced Materials and Specialized Chemistry
Applications in Polymer Science and Engineering
The integration of trifluoromethyl groups into polymer structures is a well-established strategy for augmenting material properties. The N,N-Bis(trifluoromethyl)aniline moiety serves as a key precursor in developing high-performance polymers with enhanced thermal, mechanical, and optical characteristics.
Synthesis of Novel Polymeric Materials with Enhanced Properties
While the direct polymerization of this compound is not widely documented, its structural motifs are central to creating novel monomers for advanced polymers. The presence of -CF3 groups in a polymer can disrupt chain packing, which increases solubility, while also enhancing thermal stability and lowering the dielectric constant.
A notable example involves the synthesis of specialized epoxy resins using a related compound, 3,5-bis(trifluoromethyl)aniline (B1329491). This aniline (B41778) derivative is reacted with epichlorohydrin (B41342) to produce 3,5-bis(trifluoromethyl)-N,N-bis(2,3-epoxypropyl)aniline. prepchem.com This resulting epoxy monomer, containing two trifluoromethyl groups, can be cured to form highly cross-linked polymers with superior thermal resistance and chemical stability, suitable for high-performance adhesives and composites.
Furthermore, the broader family of trifluoromethyl-containing diamines is crucial in the synthesis of high-performance polyimides. For instance, fluorinated polyimides prepared from diamine monomers featuring trifluoromethyl groups exhibit excellent solubility in organic solvents, allowing them to be solution-cast into flexible and tough films. These films demonstrate high thermal stability, with decomposition temperatures often exceeding 500°C, and possess low dielectric constants and moisture absorption, making them ideal for applications in microelectronics and aerospace.
Table 1: Properties of Fluorinated Polyimide Films Derived from Trifluoromethyl-Containing Monomers
| Property | Value |
|---|---|
| Tensile Strength | 92–145 MPa |
| Glass Transition Temperature (Tg) | 345–366 °C |
| 5% Weight Loss Temperature (in N2) | 535–605 °C |
| 5% Weight Loss Temperature (in Air) | 523–594 °C |
| UV-vis Absorption Cut-off | 354–398 nm |
| Light Transparency (@ 550 nm) | 34–90% |
| Dielectric Constant | 2.15-2.88 (at 1 MHz) |
Data compiled from studies on polyimides synthesized with trifluoromethyl-substituted diamines.
Role as a Stabilizer in Polymer Synthesis
The role of this compound specifically as a stabilizer in polymer synthesis is not extensively documented in publicly available research. While the high stability of the N(CF3)2 group is well-established, its application as a process stabilizer, such as a radical scavenger or thermal stabilizer during polymerization, is a niche area that requires further investigation.
Electropolymerization and Fabrication of Conductive Polymers
The electropolymerization of aniline and its derivatives is a standard method for creating conductive polymer films. rsc.org Introducing fluorine atoms into the monomer can significantly alter the properties of the resulting polymer. Research on the electropolymerization of 3,5-bis(trifluoromethyl)aniline, an isomer of the title compound's parent aniline, demonstrates the fabrication of novel conductive polymers.
This process is typically carried out using cyclic voltammetry in an acidic medium, such as sulfuric acid. During the anodic polymerization of 3,5-bis(trifluoromethyl)aniline on a glassy carbon electrode, a polymer film of poly(3,5-bis(trifluoromethyl)aniline) (PTFANI) is deposited. The presence of the trifluoromethyl groups imparts significant hydrophobicity and enhanced thermal stability to the polymer film. The electrochemical and surface properties of these films can be characterized using techniques like electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS).
Table 2: Electropolymerization of 3,5-bis(trifluoromethyl)aniline
| Parameter | Condition |
|---|---|
| Monomer | 1 mM 3,5-bis(trifluoromethyl)aniline |
| Electrolyte | 0.1 M H₂SO₄ (Sulfuric Acid) |
| Technique | Cyclic Voltammetry (CV) |
| Potential Range | 0.0 V to +1.5 V |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Resulting Polymer | Poly(3,5-bis(trifluoromethyl)aniline) (PTFANI) |
Data sourced from studies on the fabrication of electropolymerized conductive polymers.
Development of Functional Organic Materials
The strong electron-withdrawing nature and chemical stability of the N,N-bis(trifluoromethyl) group make it a valuable component in the design of functional organic materials for electronics and energy applications.
Organic Electronics and Photonic Devices
The N(CF3)2 group is a powerful substituent for tuning the electronic properties of aromatic compounds. Its stability against acids, bases, and redox conditions makes it suitable for long-lasting device components. Derivatives of this compound serve as key starting materials in the synthesis of dyes with applications in photonics. For example, p-iodo-N,N-bis(trifluoromethyl)aminobenzene is a precursor for a series of triphenylmethane (B1682552) dyes, and carbocyanine dyes have been prepared from 3-nitro-4-amino-N,N-bis(trifluoromethyl)aniline. The inclusion of the N(CF3)2 group can modify the absorption and emission spectra of these dyes, making them suitable for use as sensitizers or in optical data storage.
In the broader field of organic electronics, the incorporation of trifluoromethyl groups is a common strategy to create materials with high electron affinity and environmental stability. Fluorinated polyimides, for instance, are used as substrates and dielectric layers in flexible electronic devices due to their excellent thermal, mechanical, and electrical insulating properties.
Exploration in Energy Storage Systems (e.g., Battery Components)
In the search for more efficient and stable energy storage systems, fluorinated compounds are of great interest. While direct application of this compound in battery components is not widely reported, a closely related compound, N,N-Bis(trifluoromethylsulfonyl)aniline , has been explored for this purpose. This sulfonyl-containing analogue, also known as N-phenyl-bis(trifluoromethanesulfonimide), is used as an electrolyte additive in sodium-ion and dual-ion batteries. Its function is to enhance the electrochemical performance and stability of the electrodes. This highlights the potential of highly fluorinated aniline derivatives in developing next-generation energy storage technologies, although research into the specific role of this compound itself remains an open area.
Contributions to Organofluorine Chemistry
This compound and its derivatives are significant contributors to the field of organofluorine chemistry, primarily by serving as key precursors for valuable fluorinated molecules and by imparting unique physicochemical properties to the structures they are incorporated into.
Design and Synthesis of Fluorinated Building Blocks and Intermediates
The N,N-bis(trifluoromethyl)amino group, N(CF3)2, is recognized for its exceptional characteristics, making it a desirable substituent in the design of advanced materials and bioactive molecules. Although historically challenging to access, recent synthetic advancements have established versatile building blocks that facilitate the straightforward introduction of the N(CF3)2 moiety. nih.gov
A pivotal intermediate is N,N-bis(trifluoromethyl)aminoacetonitrile, which is accessible through a simple, single-step protocol. nih.govresearchgate.net This compound features two reactive sites—the methylene (B1212753) unit and the nitrile group—providing access to a wide array of other organic substance classes. researchgate.net For instance, it can undergo Knoevenagel condensations to form alkenes, and the nitrile group can participate in addition reactions to yield N-heterocycles and various acid derivatives. researchgate.net These products themselves become new building blocks containing the valuable bis(trifluoromethyl)amino group. researchgate.net
| Precursor | Derived Building Block | Synthetic Method | Potential Application | Reference |
|---|---|---|---|---|
| N,N-bis(trifluoromethyl)aminoacetonitrile | (CF3)2N-substituted Alkenes | Knoevenagel Condensation | Monomers for polymers, fine chemicals | researchgate.net |
| N,N-bis(trifluoromethyl)aminoacetonitrile | (CF3)2N-substituted N-Heterocycles | Addition reactions to nitrile group | Pharmaceuticals, agrochemicals | researchgate.net |
| N,N-bis(trifluoromethyl)aminoacetonitrile | N,N-bis(trifluoromethyl)glycine | Hydrolysis of nitrile group | Synthesis of fluorinated amino acids and peptides | nih.gov |
| p-Bromo-N,N-bis(trifluoromethyl)aminobenzene | 2-Amino-1-[(4-N,N,-bis(trifluoromethylamino)phenyl]propane | Multi-step synthesis | Pharmaceutical research | |
| 3-Nitro-4-amino-N,N-bis(trifluoromethyl)aniline | Carbocyanine dyes with a (CF3)2N group | Dye synthesis | Functional materials, imaging |
Impact on Electronic Properties, Solubility, and Conformations in Fluorinated Systems
The incorporation of the this compound moiety into a molecule profoundly alters its electronic characteristics, solubility, and conformational preferences.
Electronic Properties: The N(CF3)2 group is a powerful electron-withdrawing substituent, a property that stands in stark contrast to its non-fluorinated analogue, the dimethylamino group (N(CH3)2), which is strongly electron-donating. nih.gov This dramatic difference is quantified by their Hammett constants (σp), which are approximately +0.50 for N(CF3)2 and -0.83 for N(CH3)2. nih.gov The electron-withdrawing nature of the N(CF3)2 group is comparable to that of other well-known groups like trifluoromethyl (CF3) and nitro (NO2). nih.gov This property renders the nitrogen atom in this compound nonbasic; unlike N,N-dimethylaniline, it does not form salts with acids. nih.gov The strong inductive effect of the two CF3 groups significantly lowers the energy of the highest occupied molecular orbital (HOMO) and reduces the basicity of the amino nitrogen. nih.gov
| Property | This compound | N,N-Dimethylaniline | Reference |
|---|---|---|---|
| Hammett Constant (σp) | +0.50 | -0.83 | nih.gov |
| Electronic Nature | Strongly electron-withdrawing | Strongly electron-donating | nih.gov |
| Basicity | Non-basic, does not form salts with strong acids | Strong organic base, readily forms salts | nih.gov |
| Solubility in Water | Expected to be very low | Slightly soluble | |
| Chemical Stability | Group is stable against acids, bases, oxidants, and reductants | Susceptible to oxidation |
Exploration of Biological Activity at the Molecular Level (Non-Clinical)
While not intended for direct therapeutic use itself, this compound and related compounds are valuable tools in non-clinical research to probe biological systems and synthesize complex bioactive molecules.
Investigation of Enzyme Mechanism Studies
Compounds containing the trifluoromethylaniline scaffold are utilized in the study of enzyme mechanisms. For example, the related compound N,N-Bis(trifluoromethylsulfonyl)aniline is employed to investigate enzyme interactions, particularly within the field of biocatalysis where it can act as a substrate for specific enzymatic transformations.
More broadly, the development of biocatalytic strategies to synthesize chiral α-trifluoromethylated amines highlights the interplay between fluorinated substrates and enzymes. nih.gov Research in this area uses enzymes to catalyze reactions like N-H bond insertion, which are not known to occur in nature. nih.govacs.org Understanding how the enzyme's active site controls the stereochemical outcome of the reaction with a fluorinated carbene donor provides fundamental insights into enzyme function and selectivity. nih.govacs.org Computational modeling, in conjunction with these experimental studies, helps to elucidate the origin of this protein-mediated enantioselectivity, revealing the subtle interactions between the enzyme scaffold and the fluorinated substrate. nih.gov
Use in Synthesis of Complex Biological Molecules (e.g., Antibody-Drug Conjugates)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic drug. core.ac.uknih.gov The synthesis of these complex biomolecules requires sophisticated and highly specific conjugation technologies. nih.gov
Reagents structurally related to this compound, such as N,N-Bis(trifluoromethylsulfonyl)aniline (also known as N-phenyl-bis(trifluoromethanesulfonimide)), play a role in this field. This type of reagent can be used to create highly reactive triflate groups on molecules, which facilitates their subsequent coupling to other molecules. This chemistry is valuable in the multi-step synthesis required to assemble ADCs, where linkers and cytotoxic payloads are attached to the antibody. The stability and defined reactivity of such fluorinated reagents are advantageous in the complex chemical environment of biomolecule modification.
Conclusion and Future Research Directions
Summary of Key Research Findings and Current Understanding
Research into N,N-Bis(trifluoromethyl)aniline has established it as a compound with a unique set of properties stemming from the powerful electron-withdrawing nature of the two trifluoromethyl groups attached to the nitrogen atom. This electronic feature renders the nitrogen atom non-basic, a stark contrast to its non-fluorinated counterpart, N,N-dimethylaniline. lookchem.comrsc.org The N(CF3)2 group is characterized by its significant stability towards acids, bases, oxidants, and reductants. lookchem.com
Spectroscopic studies have provided valuable insights into the structure of this compound and its derivatives. The 19F NMR spectrum characteristically shows a singlet at approximately -56 ppm for the N(CF3)2 group. lookchem.com 1H and 13C NMR data have also been reported, confirming the aromatic structure and the influence of the N(CF3)2 substituent on the electron distribution within the phenyl ring. lookchem.com
The synthesis of N,N-Bis(trifluoromethyl)anilines has been a subject of investigation, with methods evolving to improve yields and overcome the challenges associated with handling fluorinating agents. Early methods involved multi-step chlorination/fluorination reactions or the use of hazardous reagents like sulfur tetrafluoride (SF4). lookchem.com More contemporary and convenient syntheses have been developed, such as those involving the decomposition of aryldiazonium bis(trifluoromethyl)imides. lookchem.com
The reactivity of this compound is largely dictated by the electronic properties of the N(CF3)2 group. While the nitrogen atom is non-nucleophilic, the aromatic ring can undergo certain transformations. For instance, halogenated derivatives of this compound have been shown to participate in palladium-catalyzed cross-coupling reactions, such as Heck and Suzuki couplings, demonstrating their utility as building blocks in organic synthesis. lookchem.com
The potential applications of this compound are primarily linked to the unique properties of the N(CF3)2 moiety. This group can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability, which is of significant interest in the design of new pharmaceuticals and agrochemicals. While specific commercial applications of this compound itself are not widely documented, its derivatives have been explored for the synthesis of dyes and other functional materials. lookchem.com
Emerging Research Avenues and Potential for Novel Chemical Discoveries
The unique properties of the N(CF3)2 group suggest several promising avenues for future research and the potential for new chemical discoveries centered around this compound.
One key area of exploration is the development of novel synthetic methodologies. While progress has been made, the synthesis of this compound and its derivatives can still be challenging. Future research will likely focus on more efficient, scalable, and safer synthetic routes, potentially involving novel fluorinating reagents or catalytic methods. The direct N-trifluoromethylation of anilines remains a significant challenge in organofluorine chemistry, and breakthroughs in this area could revolutionize the accessibility of compounds like this compound.
The exploration of the reactivity of this compound is another fertile ground for discovery. A deeper understanding of its behavior with a wider range of electrophilic and nucleophilic reagents could unveil new synthetic transformations and allow for the creation of novel molecular architectures. For instance, investigating the regioselectivity of electrophilic substitution on the aniline (B41778) ring, despite the deactivating nature of the N(CF3)2 group, could lead to new functionalization strategies.
In the realm of materials science, the incorporation of the N(CF3)2 group into polymers could lead to the development of high-performance materials with enhanced thermal stability, chemical resistance, and specific dielectric properties. Research into monomers derived from this compound for polymerization reactions is a promising direction.
In medicinal chemistry and agrochemical research, this compound can serve as a valuable scaffold for the synthesis of new bioactive molecules. The strong electron-withdrawing nature and metabolic stability of the N(CF3)2 group can be strategically employed to fine-tune the properties of drug candidates and pesticides. Future work will likely involve the synthesis and biological evaluation of a wider range of derivatives of this compound.
Challenges and Opportunities in this compound Research
Despite its potential, research on this compound faces several challenges that also present significant opportunities for innovation.
A major challenge lies in the synthesis of the compound. The currently available methods, while improved, can still involve harsh reaction conditions, expensive reagents, and the formation of byproducts. lookchem.com Developing more atom-economical and environmentally benign synthetic strategies is a critical hurdle to overcome for the wider application of this compound. This challenge, however, provides a substantial opportunity for the discovery of novel fluorination and trifluoromethylation reactions.
Another challenge is the limited understanding of the full scope of the reactivity of this compound. Its low reactivity, due to the deactivating effect of the N(CF3)2 group, can make further chemical modifications difficult. Overcoming this challenge requires the development of novel catalytic systems or reaction conditions that can activate the molecule for a broader range of transformations. This presents an opportunity to advance the field of catalysis and synthetic organic chemistry.
The exploration of the biological activities of this compound derivatives is still in its early stages. A significant challenge is the rational design of molecules that can harness the unique properties of the N(CF3)2 group for specific biological targets. This requires a multidisciplinary approach combining computational modeling, synthetic chemistry, and biological screening. The opportunity here is immense, with the potential to discover new therapeutic agents and crop protection chemicals with novel modes of action.
Finally, the lack of comprehensive thermodynamic data for this compound hinders a complete understanding of its properties and reactivity. Computational studies to predict these properties, coupled with experimental validation, would be highly valuable. This presents an opportunity for physical organic chemists and computational chemists to contribute to a more fundamental understanding of this intriguing molecule.
Q & A
Basic: What are the common synthetic routes for preparing N,N-Bis(trifluoromethyl)aniline, and how do reaction conditions influence yield?
This compound is typically synthesized via alkylation of aniline derivatives with trifluoromethylating agents. For instance, nucleophilic aromatic substitution using α-bromoacetophenone derivatives under solvent-free conditions with ultrasound irradiation enhances reaction efficiency, reducing time and improving yields compared to traditional thermal methods . Alternatively, chlorination of substituted anilines (e.g., 2-chloro-3-(trifluoromethyl)aniline) using PBr₃ or similar reagents provides a scalable route, though purification steps must account for halogenated byproducts . Optimization of stoichiometry, temperature, and solvent polarity is critical to minimize side reactions like over-alkylation.
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?
1H/13C NMR is essential for confirming substitution patterns, with trifluoromethyl groups causing distinct deshielding of adjacent protons (e.g., δ ~3.4–3.8 ppm for CH₂N groups) . X-ray crystallography (via SHELX programs) resolves molecular geometry and intermolecular interactions, such as C–H⋯Br hydrogen bonds in halogenated analogs, which influence packing and stability . For electron-deficient derivatives, FT-IR can identify C–F stretching vibrations (~1100–1200 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .
Advanced: How do electronic effects of trifluoromethyl groups impact reactivity in cross-coupling or nucleophilic substitution reactions?
The strong electron-withdrawing nature of CF₃ groups deactivates the aromatic ring, directing electrophilic attacks to meta/para positions and favoring nucleophilic aromatic substitution under harsh conditions (e.g., high-temperature Pd catalysis). In this compound derivatives, this electronic effect lowers the amine’s basicity, reducing protonation susceptibility and altering reaction pathways in heterocycle synthesis (e.g., indole or triazepine formation) . Computational studies (DFT) can quantify these effects by analyzing LUMO localization and charge distribution .
Advanced: What challenges arise in crystallographic analysis of this compound derivatives, and how are they mitigated?
Crystallization difficulties often stem from conformational flexibility in alkyl chains or weak intermolecular forces. For example, N,N-Bis(2-bromoethyl)aniline derivatives require slow evaporation from benzene to form stable crystals, with SHELXL refinement addressing disorder in flexible moieties . Twinning and low-resolution data (common in halogenated compounds) are resolved using HKL-3000 integration and Olex2 visualization , while hydrogen bonding networks (e.g., C–H⋯Br) stabilize lattice structures .
Advanced: How can solvent-free synthetic methods improve the sustainability of this compound-derived heterocycles?
Ultrasound-assisted, solvent-free synthesis reduces waste and energy consumption. For example, N,N-Bis(phenacyl)aniline derivatives achieve 85–90% yields in 30 minutes via ultrasound, compared to 12-hour thermal reactions. Mechanochemical grinding is viable for small-scale reactions but lacks scalability . Solvent-free conditions also minimize side reactions (e.g., hydrolysis) in moisture-sensitive trifluoromethyl systems .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Personal protective equipment (PPE) —including nitrile gloves, goggles, and fume hoods—is mandatory due to potential skin/eye irritation (H315/H319 hazards) . Storage requires inert atmospheres (argon) at 2–8°C to prevent degradation. Spills should be neutralized with vermiculite and disposed via hazardous waste protocols . Regular chemical hazard training covering SDS interpretation and emergency procedures (e.g., eye wash stations) is critical .
Advanced: What role does this compound play in designing pharmacologically active compounds?
Derivatives like N,N-Bis(2-bromoethyl)aniline exhibit anti-adrenaline and anticancer activity by alkylating DNA or inhibiting kinase pathways . Structural analogs with trifluoromethyl groups enhance metabolic stability and bioavailability, as seen in triarylamine-based inhibitors (e.g., Notum inhibitors) . In vivo studies require careful tuning of lipophilicity (logP) via substituent variation to balance membrane permeability and solubility .
Advanced: How can computational modeling guide the design of this compound-based materials for optoelectronic applications?
Density functional theory (DFT) predicts charge-transfer properties in triarylamine derivatives, where trifluoromethyl groups lower HOMO levels, enhancing electron transport in OLEDs or perovskites . Molecular dynamics simulations assess packing efficiency in thin films, critical for photovoltaic cells. Experimental validation via UV-Vis and cyclic voltammetry quantifies bandgap and redox potentials, aligning with computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
